molecular formula C12H24 B14254020 7-Methyl-4-undecene CAS No. 312298-60-5

7-Methyl-4-undecene

Cat. No.: B14254020
CAS No.: 312298-60-5
M. Wt: 168.32 g/mol
InChI Key: VELXNVLISHFDBR-UHFFFAOYSA-N
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Description

4-Undecene, 7-methyl-: is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The molecular formula of 4-Undecene, 7-methyl- is C12H24 , and it has a molecular weight of 168.3190 g/mol . This compound is characterized by a long carbon chain with a double bond located at the fourth carbon and a methyl group attached to the seventh carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Undecene, 7-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of alkenes . For instance, the reaction between 1-decene and methyl iodide in the presence of a strong base like potassium tert-butoxide can yield 4-Undecene, 7-methyl-. The reaction conditions typically involve refluxing the reactants in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: In an industrial setting, 4-Undecene, 7-methyl- can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes using a catalyst at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Undecene, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

    Oxidation: 7-methyl-4-undecanol (diol).

    Reduction: 7-methylundecane.

    Substitution: 4,5-dibromo-7-methylundecane.

Scientific Research Applications

4-Undecene, 7-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Undecene, 7-methyl- depends on the specific reaction it undergoes. For example, during oxidation , the double bond is attacked by an oxidizing agent, leading to the formation of a diol. In hydrogenation , the double bond is reduced by the addition of hydrogen atoms, facilitated by a catalyst . The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.

Comparison with Similar Compounds

Uniqueness: 4-Undecene, 7-methyl- is unique due to the position of its double bond and the methyl group. This specific structure imparts distinct chemical properties and reactivity compared to its isomers and other similar alkenes .

Properties

CAS No.

312298-60-5

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

7-methylundec-4-ene

InChI

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

VELXNVLISHFDBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC=CCCC

Origin of Product

United States

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